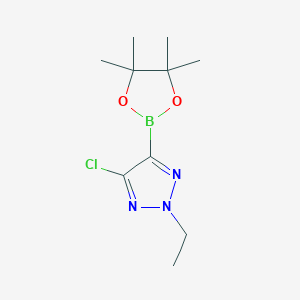![molecular formula C5H12ClN3 B13515067 methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride](/img/structure/B13515067.png)
methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride: is a chemical compound that belongs to the class of diazirines. Diazirines are three-membered ring structures containing two nitrogen atoms and one carbon atom. This compound is often used in photoaffinity labeling, a technique that helps identify molecular interactions by forming covalent bonds with target molecules upon exposure to UV light .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride typically involves the reaction of 2-(3-methyl-3H-diazirin-3-yl)ethanamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diazirine ring can be opened or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted diazirine derivatives.
Scientific Research Applications
Chemistry: Methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride is used as a photoaffinity labeling reagent in chemical research. It helps in studying molecular interactions and identifying binding sites of various molecules .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It helps in mapping active sites and understanding the mechanism of action of various biomolecules .
Medicine: The compound is used in drug discovery and development to identify potential drug targets and understand drug-receptor interactions. It aids in the design of more effective and specific therapeutic agents .
Industry: In the industrial sector, this compound is used in the development of new materials and coatings. It helps in creating materials with specific properties and functionalities .
Mechanism of Action
The mechanism of action of methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride involves the formation of covalent bonds with target molecules upon exposure to UV light. The diazirine ring is highly reactive and forms a carbene intermediate when exposed to UV light. This intermediate can then react with nearby molecules, forming stable covalent bonds. This property makes it an effective tool for studying molecular interactions and identifying binding sites .
Comparison with Similar Compounds
2-(3-Methyl-3H-diazirin-3-yl)ethanol: Contains a diazirine ring attached to an ethyl alcohol group.
2-(3-(Trifluoromethyl)-3H-diazirin-3-yl)ethan-1-amine hydrochloride: Contains a trifluoromethyl group attached to the diazirine ring.
(3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride: Contains a diazirine ring attached to a methanamine group.
Uniqueness: Methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride is unique due to its specific structure, which allows it to form stable covalent bonds with target molecules upon exposure to UV light. This property makes it highly valuable in photoaffinity labeling and studying molecular interactions .
Properties
Molecular Formula |
C5H12ClN3 |
|---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
N-methyl-2-(3-methyldiazirin-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C5H11N3.ClH/c1-5(7-8-5)3-4-6-2;/h6H,3-4H2,1-2H3;1H |
InChI Key |
QIGVXHVLUIEMMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=N1)CCNC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(Tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylicacid](/img/structure/B13515013.png)

![(1R,5S,7r)-7-amino-3-thiabicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B13515033.png)





![2-[2-(3,3,3-trifluoro-2-hydroxypropyl)-2H-1,2,3,4-tetrazol-5-yl]aceticacid](/img/structure/B13515066.png)
![sodium5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13515071.png)

